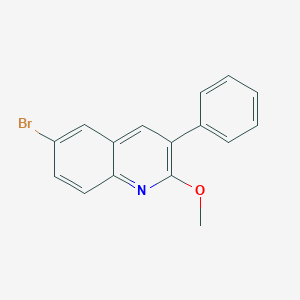

6-Bromo-2-methoxy-3-phenylquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-2-methoxy-3-phenylquinoline is a useful research compound. Its molecular formula is C16H12BrNO and its molecular weight is 314.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antitubercular Activity

One of the most prominent applications of 6-bromo-2-methoxy-3-phenylquinoline is its role as an antitubercular agent. Research indicates that derivatives of quinoline compounds exhibit promising activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.

Case Study: Inhibition of Mycobacterium tuberculosis

A study highlighted the synthesis and evaluation of various arylated quinoline carboxylic acids, including derivatives modified with halogens such as bromine. The results showed that compounds with a bromo substituent at specific positions demonstrated moderate anti-TB activity. Notably, derivatives 6q and 6r , which include the 6-bromo modification, retained inhibitory activity against both replicating and non-replicating forms of M. tuberculosis .

| Compound | Structure Modification | Activity Against M. tuberculosis |

|---|---|---|

| 6q | 6-Bromo | Moderate |

| 6r | 6-Bromo | Moderate |

Cancer Research

The compound also shows promise in cancer research, specifically in targeting cancer cell metabolism and proliferation.

Case Study: Polyamine Transport Inhibition

Research has demonstrated that certain quinoline derivatives can inhibit polyamine transport in cancer cells, enhancing the efficacy of existing therapies. For instance, lipophilic analogs combined with polyamine biosynthesis inhibitors have shown significant effectiveness against various cancer types, including breast and prostate cancers . While this compound itself has not been directly tested in these contexts, its structural similarities to effective compounds suggest potential applications.

Synthesis and Derivative Development

The synthesis of this compound is crucial for developing derivatives with enhanced biological activity. A patent describes an efficient synthesis process aimed at producing similar quinoline compounds with high yield and reduced steps . This method is essential for facilitating further research into the biological applications of this class of compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of quinoline derivatives. The presence of bromine in the structure is believed to enhance biological activity by improving interactions with target enzymes or receptors involved in disease processes.

Table: Structure-Activity Relationship Insights

| Feature | Impact on Activity |

|---|---|

| Bromine Substitution | Enhances interaction with target sites |

| Methoxy Group | Potentially increases lipophilicity |

| Phenyl Ring | Contributes to overall stability |

Propiedades

Fórmula molecular |

C16H12BrNO |

|---|---|

Peso molecular |

314.18 g/mol |

Nombre IUPAC |

6-bromo-2-methoxy-3-phenylquinoline |

InChI |

InChI=1S/C16H12BrNO/c1-19-16-14(11-5-3-2-4-6-11)10-12-9-13(17)7-8-15(12)18-16/h2-10H,1H3 |

Clave InChI |

ISGPNBXNHBANCB-UHFFFAOYSA-N |

SMILES canónico |

COC1=C(C=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.